Oxydimorphine is sometimes used in animal studies to investigate pain perception and analgesic mechanisms. Because of its well-characterized pharmacological profile, researchers can use it to model pain responses and test the effectiveness of new pain medications [National Institutes of Health (.gov), "Oxycodone (medication)," ].
Oxydimorphine is also used in some research on opioid dependence and addiction. Scientists can study the drug's interactions with opioid receptors in the brain to understand the mechanisms underlying dependence and withdrawal symptoms [ScienceDirect, "Oxycodone dependence and abuse risk factors in patients with chronic pain," sciencedirect.com].
Oxydimorphine, also known as pseudomorphine or 2,2'-bimorphine, is a semi-synthetic derivative of morphine. This compound is characterized by its unique structural modifications that enhance its pharmacological properties compared to traditional morphine. Oxydimorphine is primarily recognized for its analgesic effects and has been studied for its potential applications in pain management and opioid therapy.
Oxydimorphine is considered inactive compared to morphine []. It doesn't possess the same analgesic (pain-relieving) properties as its parent molecule []. However, some early research explored the possibility of oxydimorphine playing a role in morphine withdrawal symptoms []. This theory hasn't been substantiated by later studies [].
The synthesis of oxydimorphine can be achieved through various methods, primarily focusing on oxidation reactions involving morphine derivatives. The most common approach utilizes potassium permanganate as an oxidizing agent. The reaction proceeds under controlled conditions where morphine is treated with a solution of potassium permanganate, leading to the desired transformation into oxydimorphine. This method highlights the importance of oxidation in modifying the chemical structure to enhance therapeutic properties .
Oxydimorphine has potential applications in clinical settings, particularly in pain management therapies. Its analgesic properties make it suitable for treating moderate to severe pain conditions. Additionally, due to its unique pharmacological profile, there is ongoing research into its use as an alternative to traditional opioids, aiming to reduce side effects such as tolerance and dependence associated with long-term opioid use .
Research on interaction studies involving oxydimorphine has focused on its binding affinities and efficacy at opioid receptors compared to other opioids. These studies indicate that oxydimorphine maintains significant binding at mu-opioid receptors while potentially offering a different pharmacodynamic profile than conventional opioids like morphine and hydromorphone. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile in clinical applications .
Oxydimorphine shares structural similarities with several other compounds derived from morphine. Below is a comparison highlighting its uniqueness:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Morphine | Basic structure with hydroxyl groups | Standard opioid with well-known efficacy |
| Oxymorphone | Ketone group at C-6; saturated 7,8 double bond | More lipid-soluble; distinct pharmacokinetics |
| Hydromorphone | Saturated structure; hydroxyl group at C-3 | Higher potency; reduced side effects |
| Codeine | Methyl group at C-3; less potent | Lower analgesic effect; often used as an antitussive |
| Buprenorphine | Partial agonist; unique structural modifications | Ceiling effect on analgesia; lower risk of addiction |
Oxydimorphine's distinct structural modifications allow it to potentially offer enhanced analgesic properties while minimizing some adverse effects associated with traditional opioids. Ongoing research aims to further elucidate its therapeutic potential and safety profile compared to these similar compounds .
Oxydimorphine, a dimeric derivative of morphine, was first isolated and characterized by French chemist Pierre Joseph Pelletier in 1835. Initially described as a natural oxidation product of morphine, the compound was later recognized as a common impurity in morphine preparations due to its formation under oxidative conditions. Pelletier’s work marked a pivotal moment in alkaloid chemistry, as it demonstrated the potential for morphine to undergo dimerization, a phenomenon later observed in other alkaloids.
The nomenclature of oxydimorphine has evolved to reflect its structural and synthetic origins. Early terminology included pseudomorphine (to distinguish it from morphine) and dehydromorphine (indicating its formation via dehydrogenation). The term 2,2′-bimorphine emerged from structural analyses confirming its bimolecular composition, where two morphine units are linked at the 2-position.
Oxydimorphine is known by multiple systematic and trivial names, reflecting its chemical identity and historical context:
These names highlight its synthesis (e.g., oxidative coupling), structure (bimorphinan backbone), and historical classification.
Oxydimorphine’s discovery contributed to foundational insights in alkaloid research:
Oxydimorphine occupies a unique niche among morphine derivatives:
Unlike semi-synthetic opioids (e.g., hydromorphone), oxydimorphine is a non-pharmacologically active byproduct, underscoring its role as a degradation marker rather than a therapeutic agent.
Oxydimorphine, also known by its systematic name as pseudomorphine, possesses the molecular formula C34H36N2O6 with a corresponding molecular weight of 568.7 grams per mole [8] [9] [12]. This compound represents a dimeric alkaloid derivative formed through the oxidative coupling of two morphine units [8]. The molecular composition consists of thirty-four carbon atoms, thirty-six hydrogen atoms, two nitrogen atoms, and six oxygen atoms, reflecting its complex polycyclic structure [9] [20].
The compound is officially designated as 7,7′,8,8′-tetradehydro-4,5α:4′,5′α-diepoxy-17,17′-dimethyl-2,2′-bimorphinanyl-3,3′,6α,6′α-tetrol according to International Union of Pure and Applied Chemistry nomenclature [12] [20]. Alternative chemical identifiers include the canonical Simplified Molecular Input Line Entry System notation and the International Chemical Identifier key FOJYFDFNGPRXDR-NMGDDHEWSA-N [20].
| Property | Value | Molecular Basis |
|---|---|---|
| Molecular Formula | C34H36N2O6 [8] | Dimeric morphine structure |
| Molecular Weight | 568.7 g/mol [9] [12] | Sum of constituent atoms |
| Monoisotopic Mass | 568.257337 Da [20] | Exact mass calculation |
| Chemical Identifier | 125-24-6 [8] [9] | Chemical Abstracts Service Registry Number |
The structural architecture of oxydimorphine is characterized by its unique dimeric configuration, wherein two morphine-derived monomeric units are covalently linked through a direct carbon-carbon bond at the 2,2′ positions [8] [12] [20]. This bimorphinan structure represents a symmetrical arrangement where each monomeric component retains the fundamental phenanthrene-based morphinan skeleton characteristic of opioid alkaloids [9] [12].
Each monomeric unit within the dimer maintains the essential structural features of the morphinan framework, including the epoxy bridge between carbon atoms 4 and 5, the hydroxyl substituents at positions 3 and 6, and the tertiary amine functionality at position 17 [12] [20]. The bridging connection occurs through the aromatic ring system, specifically linking the two morphine units at their respective 2-positions to form the 2,2′-bimorphinan core structure [8] [9].
The dimeric nature of oxydimorphine distinguishes it from monomeric opioid alkaloids through its extended conjugated system and increased molecular rigidity [12]. The compound exhibits a bis-epoxy configuration with 4,5:4′,5′-diepoxy functionality, maintaining the stereochemical integrity of both constituent morphine units [9] [20]. The presence of four hydroxyl groups (3,3′,6,6′-tetrol) contributes to the compound's hydrogen bonding capabilities and influences its physicochemical properties [12].
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Dimeric Core | 2,2′-bimorphinan framework [8] [12] | Enhanced molecular stability |
| Epoxy Bridges | 4,5:4′,5′-diepoxy functionality [9] | Stereochemical constraint |
| Hydroxyl Groups | 3,3′,6,6′-tetrol arrangement [12] | Hydrogen bonding capacity |
| Tertiary Amines | 17,17′-dimethyl substitution [20] | Basic functionality |
Oxydimorphine contains a total of ten defined stereogenic centers distributed across its dimeric structure, with each monomeric morphine unit contributing five asymmetric carbon atoms [20]. The stereochemical complexity arises from the preservation of the original morphine stereochemistry in both halves of the dimer, combined with the specific spatial orientation imposed by the intermolecular coupling [6] [18].
The absolute configuration of each monomeric unit follows the established stereochemical pattern of naturally occurring morphine, characterized by the (5α,6α) configuration at the critical epoxy bridge positions [9] [12] [20]. This stereochemical arrangement is maintained in both halves of the dimer, resulting in a (5α,6α)-(5′α,6′α) overall configuration for the complete molecule [20].
The spatial arrangement of the asymmetric centers creates a three-dimensional molecular architecture that influences the compound's conformational behavior and potential biological interactions [18]. The stereogenic centers at positions 5, 6, 9, 13, and 14 in each monomeric unit establish the fundamental chirality of the molecule, while the coupling at the 2,2′ positions introduces additional conformational constraints [6] [20].
Research on related morphine derivatives has demonstrated that stereochemical configuration plays a crucial role in determining molecular properties and stability [18]. The preservation of the natural morphine stereochemistry in oxydimorphine suggests that the compound maintains similar three-dimensional structural features to its monomeric precursor [6].
The dimeric structure of oxydimorphine exhibits inherent symmetry properties arising from the equivalent nature of its two constituent morphine units [8] [9]. The molecule possesses approximate two-fold rotational symmetry about an axis perpendicular to the plane of the aromatic coupling, reflecting the structural equivalence of the two halves [12] [20].
The symmetry of the dimer is manifested in the identical stereochemical configuration of both monomeric components, with each unit maintaining the same (5α,6α) arrangement at the epoxy bridge positions [9] [20]. This symmetrical relationship extends to the spatial distribution of functional groups, with hydroxyl substituents and tertiary amine functionalities positioned equivalently in both halves of the molecule [12].
Crystallographic studies of related dimeric structures have revealed that such symmetrical arrangements can influence molecular packing and intermolecular interactions [10] [25]. The symmetry properties of oxydimorphine likely contribute to its distinctive physical and chemical characteristics compared to monomeric opioid compounds [5] [10].
The presence of symmetry elements in the molecular structure affects the compound's spectroscopic properties and can influence its behavior in crystalline phases [17] [25]. The symmetrical nature of the dimer also has implications for its conformational flexibility and potential modes of molecular recognition [10].
The physical properties of oxydimorphine reflect its complex dimeric structure and the presence of multiple functional groups capable of hydrogen bonding interactions [12] [20]. The compound exists as a solid powder under standard conditions, consistent with its high molecular weight and extensive intermolecular bonding capabilities [9] [12].
Limited experimental data are available regarding the specific melting point, solubility characteristics, and thermal stability of oxydimorphine [16] [23]. Comparative studies of related morphine derivatives suggest that the dimeric nature of the compound likely influences its physical properties compared to monomeric opioid alkaloids [14] [23].
The stability of oxydimorphine under various environmental conditions has not been extensively characterized in the available literature [16] [24]. However, studies of structurally related compounds indicate that morphine-derived alkaloids can undergo degradation through oxidative processes, particularly in the presence of light and elevated temperatures [24].
The presence of multiple hydroxyl groups and the extended aromatic system in oxydimorphine suggest that the compound may exhibit limited solubility in non-polar solvents while showing greater solubility in polar protic media [23]. The hydrogen bonding capabilities of the tetrol functionality likely influence both the solid-state packing and solution behavior of the compound [14] [23].
| Property Category | Characteristics | Influencing Factors |
|---|---|---|
| Physical State | Solid powder [9] [12] | High molecular weight, hydrogen bonding |
| Molecular Stability | Limited data available [16] | Aromatic system, functional groups |
| Solubility Behavior | Predicted polar solvent preference [23] | Multiple hydroxyl groups |
| Thermal Properties | Not well characterized [16] | Complex molecular structure |